molecular formula C21H21NO4 B2646145 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate CAS No. 785849-99-2

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate

Cat. No.: B2646145
CAS No.: 785849-99-2
M. Wt: 351.402
InChI Key: MMOSVQPYXLLQIF-UHFFFAOYSA-N
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Description

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate is a chemical compound with the molecular formula C21H21NO4 It is characterized by the presence of an isoindoline-1,3-dione moiety linked to a phenyl group via an ethyl chain, and a pivalate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate typically involves the condensation of phenylethylamine with phthalic anhydride to form the isoindoline-1,3-dione core. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and have similar reactivity and applications.

    Phthalimide derivatives: These compounds also contain a similar structural motif and are used in various chemical and biological applications.

Uniqueness

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate is unique due to the presence of the pivalate ester group, which can influence its reactivity and interactions with molecular targets. This structural feature can enhance its stability and modify its biological activity compared to other similar compounds .

Biological Activity

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 785849-99-2

The compound consists of an isoindoline-1,3-dione moiety linked to a phenyl group via an ethyl chain and a pivalate ester group. This structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoindoline moiety can engage in hydrogen bonding and other interactions with active sites of proteins, potentially modulating their activity. This interaction may influence various biochemical pathways, including those involved in cell signaling and metabolic processes.

Enzyme Inhibition

Research indicates that compounds with similar isoindoline structures exhibit inhibitory effects on various enzymes, including:

  • Rho-associated protein kinase (ROCK) : This enzyme is implicated in several cellular functions, including cytoskeletal dynamics and cell migration. Inhibitors of ROCK have therapeutic potential in treating conditions like cancer and neurodegenerative diseases .

Anticancer Activity

Studies have suggested that isoindoline derivatives possess anticancer properties by inducing apoptosis or inhibiting tumor growth. The compound's ability to modulate enzyme activity could contribute to its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-isoindoline-1,3-dione derivativesSimilar core structureEnzyme inhibitors
Phthalimide derivativesSimilar structural motifAnticancer properties

This compound is unique due to the presence of the pivalate ester group, which may enhance its stability and modify its biological activity compared to other similar compounds .

Case Studies

  • Inhibition of ROCK : A study demonstrated that isoindoline derivatives significantly inhibited ROCK activity in vitro, suggesting potential therapeutic applications in conditions mediated by this kinase .
  • Anticancer Efficacy : Research involving similar compounds has shown that they can effectively induce apoptosis in cancer cell lines, highlighting the potential for this compound in cancer therapy .

Properties

IUPAC Name

[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,3)20(25)26-15-10-8-14(9-11-15)12-13-22-18(23)16-6-4-5-7-17(16)19(22)24/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOSVQPYXLLQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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